molecular formula C7H16ClNS B1447489 3-(Tert-butylsulfanyl)azetidine hydrochloride CAS No. 1864062-16-7

3-(Tert-butylsulfanyl)azetidine hydrochloride

Cat. No.: B1447489
CAS No.: 1864062-16-7
M. Wt: 181.73 g/mol
InChI Key: YQKWHYFDLMXAQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tert-butylsulfanyl)azetidine hydrochloride (CAS: 1706460-32-3 ) is a high-purity chemical intermediate with the molecular formula C 7 H 15 NS·HCl and a molecular weight of 145.27 g/mol (freebase) . This compound features an azetidine ring, a four-membered saturated heterocycle that is of significant interest in medicinal chemistry for its role as a pharmacophore and a conformational constraint in drug design . The tert-butylsulfanyl moiety adds steric bulk and can influence the compound's metabolic stability and binding properties. As a versatile building block , this azetidine derivative is primarily used in the synthesis of more complex molecules for pharmaceutical research and development. Azetidine rings are commonly incorporated into drug candidates to explore structure-activity relationships, improve potency, and fine-tune physicochemical properties . Researchers utilize this compound in various synthetic transformations, including coupling reactions to create novel chemical entities, particularly in the discovery of potential antitumor agents and other biologically active molecules . Its application is essential in constructing compound libraries for high-throughput screening and in the development of targeted therapies. Handling and Storage: This product requires cold-chain transportation and storage to maintain stability and purity . It is intended for research and laboratory use only. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-tert-butylsulfanylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS.ClH/c1-7(2,3)9-6-4-8-5-6;/h6,8H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKWHYFDLMXAQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Based on Azetidine Derivative Functionalization (From EP Patent Document)

A notable method involves the synthesis of azetidine derivatives followed by tert-butylsulfanyl substitution under Lewis acid catalysis. The key steps include:

  • Preparation of an azetidine intermediate bearing a reactive leaving group (e.g., cyanomethylene or sulfonyl chloride derivatives).
  • Reaction with tert-butylsulfonyl chloride or related reagents in the presence of bases such as triethylamine or carbonate at 0°C to room temperature over 18–24 hours.
  • Use of solvents such as acetonitrile, acetone, N,N-dimethylformamide, or dichloromethane.
  • Subsequent Lewis acid catalysis (e.g., lithium tetrafluoroborate) at room temperature to 100°C for 18–24 hours to afford the tert-butylsulfanyl azetidine compound.
  • Final treatment with acid (e.g., trifluoroacetic acid or boron trifluoride etherate) followed by base-mediated workup to yield the hydrochloride salt.

This method emphasizes mild reaction conditions and the use of catalytic systems to facilitate substitution and ring functionalization.

Stepwise Synthesis Including Protection and Deprotection

Some approaches involve:

  • Starting from 3-hydroxy azetidine hydrochloride or related intermediates.
  • Protection of the azetidine nitrogen with Boc (tert-butyloxycarbonyl) groups to control reactivity.
  • Introduction of the tert-butylsulfanyl group through nucleophilic substitution or thiolation reactions, often using potassium tert-butoxide as a base at low temperature (-5 to 0°C) followed by warming to room temperature.
  • Deprotection of the Boc group under acidic conditions to yield the free amine hydrochloride salt.

These steps are monitored by thin-layer chromatography (TLC) and high performance liquid chromatography (HPLC) for reaction completion and purity.

Example Synthesis Workflow (Based on Patent Data)

Step Reagents/Conditions Description Yield & Purity
1. Preparation of Azetidine Intermediate Benzylamine + Epichlorohydrin, 0-5°C, 12 h Ring formation with controlled temperature to prevent side reactions 88.7% yield, 96.7% purity (HPLC)
2. Hydroxyazetidine Formation Intermediate + Sodium carbonate, reflux in acetonitrile, 12 h Cyclization and substitution step to form hydroxyazetidine High conversion, filtered and purified
3. Hydrogenation & Hydrochloride Formation Pd/C catalyst, H2 atmosphere, methanol, HCl solution, 8 h Removal of protecting groups and salt formation White solid, high purity

This workflow is adapted for 3-hydroxyazetidine hydrochloride but can be modified for tert-butylsulfanyl substitution by replacing the hydroxy group with the tert-butylsulfanyl moiety using appropriate sulfonyl chloride reagents and bases.

Reaction Conditions and Optimization

  • Temperature: Low temperatures (0–5°C) are crucial during nucleophilic substitutions to minimize side reactions and control regioselectivity.
  • Solvents: Polar aprotic solvents like acetonitrile and dichloromethane are preferred for substitution reactions; protic solvents like methanol are used in hydrogenation steps.
  • Catalysts: Lewis acids (e.g., lithium tetrafluoroborate) and palladium on carbon are employed for activation and hydrogenation respectively.
  • Bases: Triethylamine, potassium tert-butoxide, and sodium carbonate are common bases used to facilitate substitution and deprotonation.
  • Purification: Filtration, washing with organic solvents (ethyl acetate, petroleum ether), and recrystallization are standard purification techniques.

Analytical and Characterization Data

  • HPLC: Used for monitoring reaction progress and purity assessment; typical purity values exceed 95%.
  • NMR (1H NMR): Characteristic signals for azetidine ring protons and tert-butyl groups confirm structure.
  • Yield: Reported yields vary from 40% to 88%, depending on the step and scale.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Notes
Reaction temperature 0–25°C (substitution), reflux (80°C) Low temp for substitution, reflux for cyclization
Reaction time 8–24 hours Depends on step and scale
Solvents Acetonitrile, dichloromethane, methanol Choice depends on reaction type
Catalysts Pd/C, Lewis acids (LiBF4, BF3·OEt2) For hydrogenation and activation
Base Triethylamine, potassium tert-butoxide, sodium carbonate Facilitate substitution and deprotonation
Purity (HPLC) >95% High purity required for pharmaceutical use
Yield 40–88% Varies by step and optimization

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butylsulfanyl)azetidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(Tert-butylsulfanyl)azetidine hydrochloride involves its interaction with biological targets through its azetidine ring and tert-butylsulfanyl group. The ring strain in the azetidine moiety allows it to bind effectively to various enzymes and receptors, potentially inhibiting their activity. The tert-butylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences in substituents, molecular weights, and functional groups among 3-(tert-butylsulfanyl)azetidine hydrochloride and related compounds:

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight Key Features
3-(Tert-butylsulfanyl)azetidine HCl S-t-Bu C₇H₁₆ClNS 197.73 g/mol High lipophilicity; steric hindrance from branched alkyl chain
3-(tert-Butylsulfonyl)azetidine HCl SO₂-t-Bu C₇H₁₆ClNO₂S 229.73 g/mol Sulfonyl group increases polarity and hydrogen-bonding capacity
3-(Ethylsulfonyl)azetidine HCl SO₂-Et C₅H₁₂ClNO₂S 193.67 g/mol Smaller alkyl chain reduces steric bulk compared to t-Bu derivatives
3-(Trifluoromethyl)azetidine HCl CF₃ C₄H₇ClF₃N 173.56 g/mol Electron-withdrawing CF₃ enhances metabolic stability and CNS penetration
3-(Naphthalen-2-yl(propoxy)methyl)azetidine HCl C(Propoxy)(Naphthalen-2-yl)CH₂ C₁₇H₂₂ClNO 307.82 g/mol Bulky aromatic group may limit BBB permeability but enhance receptor binding
3-(Fluoromethyl)azetidine HCl CH₂F C₄H₉ClFN 138.57 g/mol Fluorine improves bioavailability and reduces oxidative metabolism

Key Observations :

  • Electronic Effects : Sulfonyl and trifluoromethyl groups are electron-withdrawing, whereas sulfanyl and alkyl groups are electron-donating, altering reactivity in nucleophilic or electrophilic reactions.

Biological Activity

3-(Tert-butylsulfanyl)azetidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C7H14ClN
  • Molecular Weight : 151.64 g/mol
  • CAS Number : 1170108-38-9

The compound features a tert-butylsulfanyl group attached to an azetidine ring, which contributes to its unique chemical reactivity and biological profile.

Antimicrobial Properties

Recent studies have indicated that azetidine derivatives, including this compound, exhibit significant antimicrobial activity. For instance, a series of azetidine derivatives demonstrated potent bactericidal effects against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB). These compounds were found to interfere with the cell envelope biogenesis of the bacteria, specifically inhibiting late-stage mycolic acid biosynthesis, which is crucial for maintaining the integrity of the bacterial cell wall .

The mechanism by which this compound exerts its biological effects involves:

  • Target Interaction : The compound likely interacts with specific enzymes or receptors within microbial cells, disrupting essential biochemical pathways.
  • Cell Envelope Disruption : By targeting cell envelope components, it can lead to increased permeability and eventual cell death in susceptible organisms .

Case Studies

  • Antimycobacterial Activity :
    • A study identified several azetidine derivatives with MIC values lower than 100 µM against Mycobacterium bovis BCG and other strains. Notably, compounds like BGAz-001 exhibited promising activity with MIC values around 30.5 µM .
    • The structure-activity relationship (SAR) analysis revealed that modifications to the azetidine ring significantly influenced antimicrobial potency.
  • Pharmacokinetics :
    • In vivo studies assessed the pharmacokinetic profiles of selected azetidine derivatives. For example, BGAz-005 showed superior bioavailability and a longer half-life compared to other derivatives tested .

Data Table: Summary of Biological Activities

Activity Type Compound MIC (µM) Reference
AntimycobacterialBGAz-00130.5
AntimycobacterialBGAz-002<100
AntimycobacterialBGAz-004<100
AntimycobacterialBGAz-005<100

Q & A

Q. Basic Characterization Workflow

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the azetidine ring structure and tert-butylsulfanyl substitution (e.g., δ 1.3 ppm for tert-butyl protons) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺] = 208.12 g/mol) .
  • HPLC : Assesses purity (>95% recommended for biological assays) using reverse-phase C18 columns with UV detection at 254 nm .
  • X-ray Crystallography : Resolves stereochemistry and salt formation if single crystals are obtainable .

How can researchers design initial biological activity screens for this compound?

Q. Basic Screening Strategy

  • In Vitro Assays :
    • Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values) .
    • Cytotoxicity : Evaluate against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays (IC₅₀ values) .
  • Enzyme Inhibition : Screen against targets like kinases or proteases using fluorometric/colorimetric assays .

How should researchers address contradictory data in the biological activity of structurally similar azetidine derivatives?

Q. Advanced Data Contradiction Analysis

  • Structural Comparisons : Use analogs like 3-(4-Methoxyphenoxy)azetidine (85% anticancer activity) and 3-(Benzyloxy)azetidine (78% activity) to identify substituent effects (Table 2, ).
  • Assay Variability : Standardize protocols (e.g., cell passage number, incubation time) to minimize experimental noise .
  • Computational Modeling : Perform docking studies to compare binding affinities across analogs (e.g., tert-butylsulfanyl vs. methoxy groups) .

What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Q. Advanced SAR Design

  • Substituent Modification : Replace the tert-butyl group with smaller (methyl) or bulkier (adamantyl) groups to assess steric effects .
  • Bioisosteric Replacement : Swap the sulfanyl group with ether or amine moieties to study electronic influences .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., azetidine nitrogen) using 3D-QSAR models .

What experimental approaches can elucidate the mechanism of action of this compound in neuroprotective contexts?

Q. Advanced Mechanistic Studies

  • Molecular Docking : Predict interactions with targets like NMDA receptors or acetylcholinesterase .
  • Pathway Analysis : Use transcriptomics (RNA-seq) to identify regulated genes (e.g., apoptosis-related Bax/Bcl-2) in neuronal cells .
  • Mitochondrial Function Assays : Measure ROS levels and ATP production in SH-SY5Y cells under oxidative stress .

How do researchers compare the reactivity of this compound with other azetidine derivatives in synthetic applications?

Q. Advanced Reactivity Profiling

  • Kinetic Studies : Compare reaction rates in nucleophilic substitutions (e.g., with benzyl bromide) to assess steric hindrance from the tert-butyl group .
  • Thermal Stability : Use TGA/DSC to evaluate decomposition temperatures versus analogs like 3-(4-Fluorophenoxy)azetidine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Tert-butylsulfanyl)azetidine hydrochloride
Reactant of Route 2
3-(Tert-butylsulfanyl)azetidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.